molecular formula C20H18N2O4 B5138199 2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide

Cat. No.: B5138199
M. Wt: 350.4 g/mol
InChI Key: ZIPFCBRFNIANBX-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MVE-2 and is synthesized using a specific method, which will be discussed in detail below. In

Mechanism of Action

The mechanism of action of MVE-2 involves its interaction with specific molecular targets in cells. Studies have shown that MVE-2 can inhibit the activity of certain enzymes that are involved in the regulation of cell growth and survival. Additionally, MVE-2 can induce the production of reactive oxygen species, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MVE-2 are complex and depend on the specific target cells and tissues. Studies have shown that MVE-2 can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, MVE-2 can inhibit the proliferation of cancer cells and induce cell cycle arrest. MVE-2 has also been shown to have anti-inflammatory and anti-oxidant effects, which can help reduce oxidative stress and inflammation in cells.

Advantages and Limitations for Lab Experiments

MVE-2 has several advantages for lab experiments, including its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using MVE-2 in lab experiments. One of the primary limitations is the lack of information on its toxicity and safety profile. Additionally, the synthesis of MVE-2 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on MVE-2. One area of interest is in the development of new drugs that are based on the structure of MVE-2. Additionally, further studies are needed to determine the safety and toxicity profile of MVE-2 in vivo. Finally, more research is needed to understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of MVE-2.
Conclusion:
In conclusion, 2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide (MVE-2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MVE-2 has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, and it can induce apoptosis in cancer cells by targeting specific molecular pathways. While there are limitations to using MVE-2 in lab experiments, further research is needed to fully understand its potential applications in drug development and disease treatment.

Synthesis Methods

The synthesis of MVE-2 involves the reaction of 3-vinylphenyl isocyanate with 2-(2-methoxyethyl) malonic acid diethyl ester in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MVE-2 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that MVE-2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by targeting specific molecular pathways. Additionally, MVE-2 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

Properties

IUPAC Name

N-(3-ethenylphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-13-5-4-6-15(11-13)21-18(23)14-7-8-16-17(12-14)20(25)22(19(16)24)9-10-26-2/h3-8,11-12H,1,9-10H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPFCBRFNIANBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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